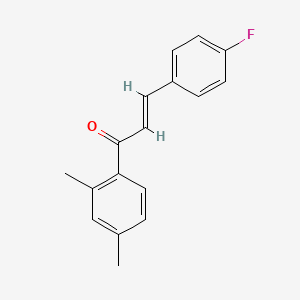

(2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTUQPGJKOGBNX-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential in medicinal chemistry, particularly due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C17H16F

- Molecular Weight : 256.31 g/mol

- CAS Number : 1002898-11-4

Chalcones typically possess an α,β-unsaturated carbonyl system flanked by two aromatic rings, which is crucial for their biological activity.

The biological activity of (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophiles such as thiol groups in proteins, leading to modulation of enzyme activity and cellular pathways. The presence of fluorine and methyl substituents enhances its lipophilicity and binding affinity to biological targets, potentially increasing its therapeutic efficacy.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines:

These results indicate that (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits potent activity against cervical and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses significant activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this chalcone derivative has shown promise in reducing inflammation. It has been reported to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation.

Study 1: Antiproliferative Activity Evaluation

A comprehensive study assessed the antiproliferative effects of several chalcone derivatives, including (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. The findings revealed that this compound exhibited a high level of cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that treatment with (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one led to significant tumor reduction in xenograft models. The compound was found to enhance survival rates while exhibiting minimal toxicity .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| (2E)-1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one | Moderate anticancer activity | >10 |

| (2E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Lower potency compared to target compound | >10 |

The unique combination of substituents in (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one contributes significantly to its enhanced biological activity compared to similar compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research has indicated that compounds similar to (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibit anticancer properties. Studies have shown that derivatives of chalcone structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of fluorine in the structure enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors.

Antimicrobial Properties :

Chalcones are known for their antimicrobial activities. The compound's structural features suggest it may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Materials Science

Organic Electronics :

The compound's conjugated structure makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films and conduct electricity can be exploited in developing efficient electronic devices.

Chemical Synthesis

Building Block in Organic Synthesis :

(2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can serve as an important intermediate in synthesizing more complex organic molecules. Its reactivity allows for further modifications that can lead to the development of new compounds with desired properties.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of chalcone derivatives, including (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. The results showed significant inhibition of breast cancer cell lines with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial effects of various chalcones against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes selective oxidation under controlled conditions.

Key Findings:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the corresponding epoxide (2,3-epoxyprop-1-en-1-one derivative) with 78% efficiency .

-

Ketone Formation : Oxidation using KMnO₄ in acidic medium cleaves the double bond, producing 4-fluorobenzoic acid and 2,4-dimethylacetophenone as major products .

Reaction Conditions & Products

| Reagent | Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2 h | Epoxide derivative | 78 |

| KMnO₄ (aq. H₂SO₄) | 25°C, 4 h | 4-Fluorobenzoic acid + 2,4-Dimethylacetophenone | 65 |

Reduction Reactions

The conjugated enone system is susceptible to both partial and complete reduction.

Key Findings:

-

Selective Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the α,β-unsaturated bond to yield 1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one with 92% selectivity .

-

Full Saturation : Using LiAlH₄ in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol, yielding 1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-ol .

Reaction Conditions & Products

| Reagent | Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 6 h | Saturated ketone | 92 |

| LiAlH₄ | THF, 0°C → 25°C, 2 h | Secondary alcohol | 85 |

Nucleophilic Substitution

The fluorine atom on the 4-fluorophenyl ring participates in nucleophilic aromatic substitution (NAS) under basic conditions.

Key Findings:

-

Hydroxylation : Reaction with NaOH (10% aq.) at 80°C replaces fluorine with a hydroxyl group, forming 1-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .

-

Amination : Treatment with NH₃ in DMF at 120°C yields the 4-aminophenyl derivative .

Reaction Conditions & Products

| Reagent | Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| NaOH (10%) | 80°C, 12 h | 4-Hydroxyphenyl derivative | 70 |

| NH₃, DMF | 120°C, 24 h | 4-Aminophenyl derivative | 58 |

Cycloaddition Reactions

The enone system participates in [2+2] and [4+2] cycloadditions.

Key Findings:

-

Diels-Alder Reaction : Reacts with cyclopentadiene in toluene at 110°C to form a bicyclic adduct (82% yield) .

-

Photochemical [2+2] Cycloaddition : UV irradiation in the presence of maleic anhydride produces a cyclobutane derivative (68% yield) .

Reaction Conditions & Products

| Reagent | Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C, 8 h | Bicyclic adduct | 82 |

| Maleic anhydride | UV light, 24 h | Cyclobutane derivative | 68 |

Biological Relevance

Derivatives synthesized via these reactions exhibit notable biological activity:

-

Antifungal Properties : Epoxidized derivatives show inhibitory effects against Candida albicans (MIC = 12.5 µg/mL) .

-

Anticancer Potential : Saturated ketones demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 45 µM) .

Stability and Side Reactions

Comparison with Similar Compounds

Key Observations :

Table 2: Bioactivity Data for Selected Chalcones

Key Observations :

- Electronegative substituents (e.g., fluorine) on ring B correlate with higher potency due to enhanced hydrogen bonding .

- Methoxy or bulky halogens (e.g., iodine) on ring A reduce activity compared to methyl or hydroxyl groups .

- The target compound’s 2,4-dimethylphenyl group likely improves metabolic stability and lipophilicity, favoring membrane penetration in microbial targets .

Crystallographic and Geometric Comparisons

Table 3: Molecular Geometry Parameters

Q & A

Basic: What synthetic routes and characterization methods are employed for (2E)-1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 2,4-dimethylacetophenone) reacts with an aldehyde (e.g., 4-fluorobenzaldehyde) under alkaline conditions. Key characterization steps include:

- FT-IR to confirm carbonyl (C=O) and alkene (C=C) stretching vibrations.

- ¹H/¹³C NMR to verify the (E)-configuration and substituent positions.

- Single-crystal XRD to determine bond lengths, angles, and crystallographic packing .

- HR-MS for molecular mass validation .

Basic: How does the crystal structure of this chalcone derivative influence its physicochemical properties?

Single-crystal XRD reveals a planar enone system (C=O and C=C) with dihedral angles between aromatic rings impacting conjugation and stability. For example, a 2,4-dimethylphenyl group introduces steric hindrance, reducing coplanarity compared to analogs, which may affect solubility and reactivity . Intermolecular interactions (e.g., C–H···O, π-π stacking) contribute to crystallinity and thermal stability .

Advanced: How do DFT calculations reconcile discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level computes:

- Bond lengths/angles : Compare with XRD data to validate molecular geometry.

- UV-Vis spectra : Predict λmax using TD-DFT and assess solvent effects (e.g., polarizable continuum models).

- Vibrational frequencies : Address deviations in IR/Raman peaks by adjusting scaling factors .

Discrepancies often arise from approximations in solvent modeling or basis set limitations, requiring hybrid functional adjustments .

Basic: What methodologies are used to evaluate antimicrobial activity, and how is activity quantified?

Antimicrobial efficacy is tested via:

- Agar diffusion (zone of inhibition) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- MIC (Minimum Inhibitory Concentration) using broth dilution assays.

- Structure-activity relationships (SAR) : Substituents like 4-fluorophenyl enhance lipophilicity, improving membrane penetration . Activity is quantified as IC50 or percentage inhibition relative to controls .

Advanced: How can contradictory NMR or IR data be resolved for this compound?

Contradictions arise from tautomerism, solvent effects, or dynamic processes. Strategies include:

- Variable-temperature NMR to detect slow-exchange conformers.

- Solvent-dependent IR studies to identify hydrogen-bonding interactions.

- DFT-simulated spectra to match experimental peaks and assign ambiguous signals . For example, enol-keto tautomerism in chalcones can be modeled using potential energy surface scans .

Advanced: What computational and experimental approaches optimize nonlinear optical (NLO) properties?

NLO potential is assessed via:

- Hyperpolarizability (β) : Calculated using DFT to predict second-harmonic generation (SHG).

- Kurtz-Perry powder technique for experimental SHG efficiency.

- Substituent engineering : Electron-withdrawing groups (e.g., -F) enhance β values by increasing charge transfer asymmetry . Polar crystal packing, confirmed by XRD, is critical for macroscopic NLO activity .

Advanced: How do molecular dynamics simulations predict solubility and stability in biological systems?

Simulations (e.g., GROMACS) model:

- LogP values to estimate lipophilicity and membrane permeability.

- Solvent-accessible surface area (SASA) to assess hydration effects.

- Free energy perturbations for binding affinity to target proteins (e.g., microbial enzymes).

Results guide formulation strategies (e.g., co-solvents, cyclodextrin encapsulation) to improve bioavailability .

Advanced: What role do HOMO-LUMO energies and global reactivity descriptors play in predicting chemical reactivity?

DFT-derived parameters include:

- Ionization potential (I) ≈ -HOMO , Electron affinity (A) ≈ -LUMO : Predict redox behavior.

- Chemical hardness (η) = (I - A)/2 : Higher η indicates lower reactivity.

- Electrophilicity index (ω) = μ²/2η , where μ = chemical potential: Identifies electrophilic/nucleophilic sites . For this chalcone, a narrow HOMO-LUMO gap (~4 eV) suggests high polarizability and charge-transfer capacity .

Advanced: How does (E)-to-(Z) isomerization under UV light impact biological activity?

Photoisomerization is studied via:

- UV irradiation experiments monitored by HPLC or NMR.

- Bioactivity assays comparing (E) and (Z) isomers.

The (E)-isomer typically shows higher antimicrobial potency due to better planarity and target binding. Isomerization kinetics (quantified via Arrhenius plots) inform storage and handling protocols .

Advanced: How do substituent effects compare with analogs like (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one?

Comparative studies analyze:

- Electron-withdrawing vs. donating groups : Bromine increases molar refractivity, enhancing polar interactions; methyl groups improve solubility but reduce electronegativity.

- XRD comparisons : Halogen substituents (Br, F) influence crystal packing via halogen bonding .

- SAR trends : Fluorine enhances metabolic stability, while bromine may improve binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.